REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=1[NH:16][C:17]([C:19]1[S:23][C:22]([NH:24]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[N:21][CH:20]=1)=[O:18])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].C(O)=O>CCO>[C:1]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=1[NH:16][C:17]([C:19]1[S:23][C:22]([NH2:24])=[N:21][CH:20]=1)=[O:18])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]
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Name
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|
Quantity
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8.9 g
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Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C1=CN=C(S1)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
|
CCO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 24 h
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Duration
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24 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
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Type
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CUSTOM
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Details
|
to give the crude compound 10a which
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Type
|
CUSTOM
|
Details
|
was triturated with 10% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C1=CN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |